molecular formula C9H15NOS B13672551 [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol

[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol

Cat. No.: B13672551
M. Wt: 185.29 g/mol
InChI Key: OXXPAFGVIXDEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol typically involves the reaction of 2-amino-4-methylthiazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 5-(tert-Butyl)-4-methyl-2-thiazolecarboxylic acid.

    Reduction: 5-(tert-Butyl)-4-methyl-2-thiazoline.

    Substitution: Various alkyl-substituted thiazole derivatives.

Scientific Research Applications

[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol is unique due to the combination of the thiazole ring with the tert-butyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research applications.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C9H15NOS/c1-6-8(9(2,3)4)12-7(5-11)10-6/h11H,5H2,1-4H3

InChI Key

OXXPAFGVIXDEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CO)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.